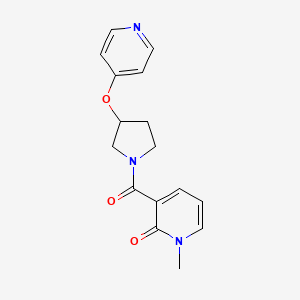

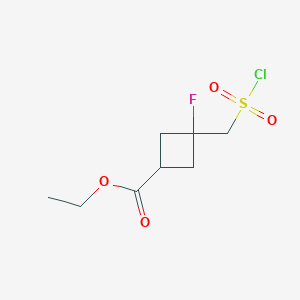

![molecular formula C19H13F3N6OS B2382160 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891106-96-0](/img/structure/B2382160.png)

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, such as antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively. The synthetic strategy involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . The reaction of compound 6 with a variety of substituted aromatic acids afforded the corresponding 5-(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2,6-dimethylpyridine-3-carboxylic acid ethyl esters 7 in moderate to good yields .Molecular Structure Analysis

The molecular structure of these compounds was characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by IR, NMR, and EI-MS . For example, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- The compound is synthesized from N-(pyridin-2-yl)benzimidamides via a metal-free oxidative N-N bond formation, utilizing phenyliodine bis(trifluoroacetate). This method is noted for its efficiency and high yield, contributing to the facile production of biologically significant 1,2,4-triazolo[1,5-a]pyridines (Zheng et al., 2014).

Biological Activity and Applications

- Triazolo[1,5-c]pyrimidines, similar in structure, have been identified as mediator release inhibitors, useful in the development of anti-asthma agents. These compounds are synthesized through a series of reactions, starting with arylamidines and involving several steps like cyclization and rearrangement (Medwid et al., 1990).

- Some triazolopyridazine derivatives have demonstrated significant antiviral activity against hepatitis-A virus (HAV), indicating their potential in antiviral therapies (Shamroukh & Ali, 2008).

- Modifications of similar compounds have shown remarkable anticancer effects and potential as PI3K inhibitors. Such modifications, like replacing the acetamide group with an alkylurea moiety, can enhance the antiproliferative activity and reduce toxicity, making them promising candidates in cancer treatment (Wang et al., 2015).

Chemical Characteristics and Derivative Synthesis

- Novel derivatives of similar compounds, such as fused heterocyclic 1,2,4-triazoles, have been synthesized for their interesting biological properties. These derivatives have potential applications in various fields, including pharmacology (Karpina et al., 2019).

Antimicrobial and Antifungal Activities

- Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been screened for antimicrobial and antioxidant activities, showcasing the compound's versatility in therapeutic applications (Flefel et al., 2018).

Synthesis for Specific Biological Activities

- Derivatives of triazolopyridines with cyclic amines have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, demonstrating their utility in treating allergic conditions (Gyoten et al., 2003).

Zukünftige Richtungen

The development of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives is a promising area of research due to their diverse bio-properties and potential applications. Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Wirkmechanismus

Target of Action

Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

This inhibition could potentially lead to a decrease in the signaling pathways regulated by c-Met kinase, thereby affecting cellular processes such as growth and migration .

Biochemical Pathways

Given that c-met kinase is involved in various cellular processes, it can be inferred that the compound’s inhibition of c-met kinase could affect multiple biochemical pathways related to cell growth, survival, and migration .

Result of Action

Based on the potential inhibition of c-met kinase, it can be inferred that the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .

Eigenschaften

IUPAC Name |

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOXXJYCOZJZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)

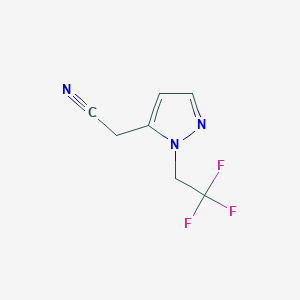

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)

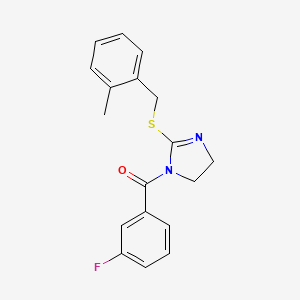

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)